Product packaging for N-(4-Butoxybenzyl)-3-ethoxyaniline(Cat. No.:CAS No. 1040685-53-7)

N-(4-Butoxybenzyl)-3-ethoxyaniline

Cat. No.: B1437571
CAS No.: 1040685-53-7
M. Wt: 299.4 g/mol
InChI Key: FBAUJIJAUYMUHZ-UHFFFAOYSA-N
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Description

N-(4-Butoxybenzyl)-3-ethoxyaniline (CAS 1040685-53-7) is a synthetic organic compound with a molecular formula of C19H25NO2 and a molecular weight of 299.407 g/mol . This aniline derivative features a central aniline group substituted with a 3-ethoxy phenyl ring and a 4-butoxybenzyl group, resulting in a structure comprising two benzene rings connected by a nitrogen atom . Key physicochemical parameters include a high calculated logP of 4.95, indicating significant lipophilicity, a polar surface area (PSA) of 30.49 Ų, and nine rotatable bonds, which suggest conformational flexibility . Compounds with similar N-benzyl aniline and benzylideneaniline (Schiff base) structures are of significant interest in materials science research . They are frequently investigated as precursors or core structures in the synthesis of advanced organic materials, including Schiff bases, which are known for their delocalized π-electron systems . Such π-conjugated molecules are explored for their potential electrochemical, thermal, and non-linear optical properties, with applications in the development of frequency up-converted lasing, optical limiting, and two-photon absorption materials . This product is provided for research and development purposes exclusively in a laboratory setting. It is strictly for research use only (RUO) and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this chemical with appropriate safety precautions and consult its safety data sheet (SDS) prior to use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H25NO2 B1437571 N-(4-Butoxybenzyl)-3-ethoxyaniline CAS No. 1040685-53-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[(4-butoxyphenyl)methyl]-3-ethoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO2/c1-3-5-13-22-18-11-9-16(10-12-18)15-20-17-7-6-8-19(14-17)21-4-2/h6-12,14,20H,3-5,13,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBAUJIJAUYMUHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)CNC2=CC(=CC=C2)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for N 4 Butoxybenzyl 3 Ethoxyaniline

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis of N-(4-butoxybenzyl)-3-ethoxyaniline reveals two primary strategic disconnections for forming the key C-N bond. The most logical disconnection is at the benzylic carbon-nitrogen bond, leading to two primary precursor molecules: 3-ethoxyaniline (B147397) and 4-butoxybenzaldehyde (B1265825) or a corresponding 4-butoxybenzyl halide. This approach forms the basis for several classical synthetic methods.

A second disconnection can be envisioned at the aryl carbon-nitrogen bond, suggesting a coupling reaction between a benzylamine (B48309) and an aryl halide. This strategy aligns with modern transition metal-catalyzed cross-coupling reactions.

Classical Synthetic Routes to this compound

Classical approaches to the synthesis of this compound primarily revolve around the formation of the benzylic C-N bond through nucleophilic substitution or reductive amination.

Amine Alkylation Approaches (e.g., Reductive Amination, SN2 Reactions)

Reductive Amination: This is a widely used and efficient one-pot method for synthesizing secondary amines. nih.govmasterorganicchemistry.comyoutube.comyoutube.com The reaction involves the condensation of 3-ethoxyaniline with 4-butoxybenzaldehyde to form an intermediate imine, which is then reduced in situ to the target secondary amine. masterorganicchemistry.comyoutube.comlibretexts.org

Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH4), sodium cyanoborohydride (NaBH3CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3). masterorganicchemistry.com NaBH3CN is often preferred due to its selectivity for reducing the imine in the presence of the aldehyde. masterorganicchemistry.com The reaction is typically carried out in a suitable solvent like methanol. youtube.com

SN2 Reactions: An alternative classical approach is the direct alkylation of 3-ethoxyaniline with a 4-butoxybenzyl halide, such as 4-butoxybenzyl chloride or bromide. This is a direct nucleophilic substitution (SN2) reaction. To drive the reaction to completion and neutralize the hydrogen halide byproduct, a base such as sodium bicarbonate or sodium carbonate is often employed. orgsyn.org A potential drawback of this method is the possibility of over-alkylation, leading to the formation of the tertiary amine, N,N-bis(4-butoxybenzyl)-3-ethoxyaniline. Using an excess of the aniline (B41778) can help to minimize this side reaction. orgsyn.org

Condensation Reactions Involving Aniline and Benzyl (B1604629) Moieties

The term "condensation reaction" in this context broadly encompasses the formation of the C-N bond with the elimination of a small molecule, such as water. Reductive amination, as described above, is a prime example of a condensation reaction followed by a reduction step. The initial formation of the imine from 3-ethoxyaniline and 4-butoxybenzaldehyde is the condensation step.

Modern Catalytic Approaches in Synthesis

Modern synthetic methods offer powerful alternatives for the construction of the C-N bond in this compound, often with improved efficiency and substrate scope.

Transition Metal-Catalyzed Coupling Reactions (e.g., Buchwald-Hartwig Amination Precursors)

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern C-N bond formation. wikipedia.orglibretexts.orgacsgcipr.org While typically used for aryl amination, the principles can be adapted for the synthesis of N-aryl benzylamines. For the synthesis of this compound, this would involve the coupling of 3-ethoxy-bromobenzene (or triflate) with 4-butoxybenzylamine (B1267068) in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. wikipedia.orgrsc.orgacs.org

The catalytic cycle generally involves the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by coordination of the amine, deprotonation, and reductive elimination to afford the desired product and regenerate the catalyst. wikipedia.org The choice of ligand is crucial for the success of the reaction, with bulky, electron-rich phosphine ligands often providing the best results. wikipedia.orgacs.org

Organocatalysis in this compound Synthesis

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in organic synthesis. rsc.orgrsc.orgmdpi.com For the synthesis of secondary amines, chiral secondary amine catalysts, such as those derived from proline, can be employed in asymmetric reactions. rsc.orgmdpi.com While not directly applied to the synthesis of the specific achiral target this compound, the principles of organocatalysis could be utilized. For instance, an organocatalyst could be used to activate the aldehyde in a reductive amination-type process. Some secondary amines themselves can act as organocatalysts, highlighting the diverse roles these molecules can play in synthesis. acs.orgacs.org

Interactive Data Table of Synthetic Methodologies

Synthetic ApproachKey ReactantsReagents/CatalystsKey Features
Reductive Amination 3-Ethoxyaniline, 4-ButoxybenzaldehydeNaBH3CN or NaBH(OAc)3One-pot procedure, good yields, mild conditions. nih.govmasterorganicchemistry.comyoutube.comyoutube.com
SN2 Alkylation 3-Ethoxyaniline, 4-Butoxybenzyl HalideBase (e.g., NaHCO3)Direct alkylation, risk of overalkylation. orgsyn.org
Buchwald-Hartwig Amination 3-Ethoxy-bromobenzene, 4-ButoxybenzylaminePd catalyst, Phosphine ligand, BaseBroad scope, high efficiency for C-N bond formation. wikipedia.orglibretexts.orgacsgcipr.org

Green Chemistry Principles and Sustainable Synthesis

In recent years, the principles of green chemistry have guided the development of new synthetic protocols for N-arylbenzylamines. These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. For the synthesis of this compound, this has led to the exploration of solvent-free, microwave-assisted, and photochemical methods.

Solvent-free, or solid-state, reactions offer significant environmental benefits by eliminating the need for volatile and often toxic organic solvents. A common approach for the synthesis of N-arylbenzylamines, adaptable for this compound, involves the direct grinding of the aromatic aldehyde (4-butoxybenzaldehyde) and the aniline (3-ethoxyaniline) with a reducing agent and a catalyst at room temperature. tandfonline.comtandfonline.com

One-pot solvent-free reductive amination can be effectively catalyzed by compounds like cerium(III) chloride heptahydrate (CeCl₃·7H₂O) in conjunction with sodium borohydride (NaBH₄) as the reducing agent. tandfonline.comtandfonline.com The aldehyde and amine are first ground together with the catalyst to form the imine intermediate. The subsequent addition and grinding with the reducing agent completes the reaction to yield the desired secondary amine. tandfonline.com Another green catalyst that has shown efficacy in solvent-free reductive amination is thiamine (B1217682) hydrochloride (Vitamin B₁ hydrochloride), which can promote the reaction at a slightly elevated temperature of 60°C, offering excellent yields in a short timeframe. researchgate.net

The advantages of these methods include mild reaction conditions, simple procedures, and often high yields. tandfonline.comtandfonline.com

Table 1: Comparison of Catalysts for Solvent-Free Reductive Amination

CatalystReducing AgentTemperatureTypical YieldReference
CeCl₃·7H₂ONaBH₄Room TemperatureGood tandfonline.comtandfonline.com
Thiamine HydrochlorideNaBH₄60°CExcellent researchgate.net

This table is a representation of typical conditions and yields for solvent-free reductive amination of aromatic aldehydes and may be applicable to the synthesis of this compound.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and cleaner products in significantly shorter reaction times compared to conventional heating methods. mdpi.com This technology can be readily applied to the reductive amination process for synthesizing this compound.

In a typical microwave-assisted procedure, 4-butoxybenzaldehyde and 3-ethoxyaniline would be mixed in a suitable solvent, often a polar one like ethanol (B145695) or even water to enhance the green credentials of the synthesis, along with a heterogeneous catalyst. mdpi.comnih.govrsc.org The mixture is then subjected to microwave irradiation at a controlled temperature and pressure. Common heterogeneous catalysts for such reactions include rhodium or platinum supported on carbon (Rh/C or Pt/C). mdpi.com These catalysts are easily recoverable and reusable, adding to the sustainability of the process.

Microwave irradiation can dramatically reduce the reaction time from several hours to just a few hours or even minutes, while operating under relatively mild conditions (e.g., 50-80°C and 5-10 bar H₂ pressure). mdpi.comnih.gov

Table 2: Representative Conditions for Microwave-Assisted Reductive Amination

CatalystSolventTemperatureTimeTypical YieldReference
Rh/CEthanol80°C1 hHigh (e.g., 98.2% for benzylamine) nih.gov
Pt/CEthanol50°C3 hHigh mdpi.com

This table presents data from microwave-assisted reductive aminations of similar substrates and can be extrapolated for the synthesis of this compound.

Photochemical synthesis, which utilizes light to drive chemical reactions, represents a frontier in green chemistry. rsc.org While direct photochemical reductive amination for this specific compound is not widely documented, related photochemical C-N bond-forming reactions suggest potential pathways. rsc.orgrsc.org

One conceptual approach could involve the in-situ formation of the imine from 4-butoxybenzaldehyde and 3-ethoxyaniline, followed by a photocatalytic reduction. This could be achieved using a heterogeneous photocatalyst, such as titanium dioxide (TiO₂) or cadmium sulfide (B99878) (CdS), which can generate the necessary radical intermediates upon irradiation with a suitable light source. rsc.orgrsc.org Another advanced strategy involves dual catalysis systems, for instance, combining a nickel catalyst with a photoredox catalyst to achieve cross-coupling reactions that form C-N bonds. nih.gov

The development of specific photochemical routes for this compound is an active area of research, promising highly efficient and environmentally benign synthetic methods. researchgate.net

Yield Optimization and Purity Enhancement Strategies in Synthesis

Optimizing the yield and purity of this compound is crucial for its practical application. Several factors can be fine-tuned during the synthesis, particularly in the context of reductive amination.

Catalyst and Reducing Agent Selection: The choice of catalyst and reducing agent is paramount. For reductive amination, a variety of reducing agents are available, including sodium borohydride (NaBH₄), the milder sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride [NaBH(OAc)₃]. masterorganicchemistry.comyoutube.com The latter are often preferred as they are more selective for the iminium ion over the starting aldehyde, thus minimizing the formation of alcohol by-products. masterorganicchemistry.com Catalytic systems can also be optimized; for instance, iridium-based catalysts have shown high efficiency in the direct reductive amination of ketones with anilines. nih.gov

Purification Techniques: After the reaction is complete, purification is essential to obtain this compound of high purity. Common purification methods include column chromatography, which separates the desired product from unreacted starting materials and by-products based on their differential adsorption to a stationary phase. Recrystallization can also be an effective method for obtaining highly pure crystalline products. The choice of solvent for these purification techniques is critical for achieving good separation and high recovery.

By carefully controlling these parameters, the synthesis of this compound can be optimized to achieve high yields and excellent purity, while adhering to the principles of green and sustainable chemistry.

Advanced Spectroscopic and Structural Elucidation in Research Contexts

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is a cornerstone technique for the detailed structural analysis of organic molecules, providing insights into the chemical environment of individual atoms.

1D NMR (¹H, ¹³C, ¹⁵N) Chemical Shift Analysis

The analysis of one-dimensional NMR spectra is fundamental to the initial characterization of a molecule like N-(4-Butoxybenzyl)-3-ethoxyaniline. Each unique nucleus (¹H, ¹³C, ¹⁵N) within the molecule would produce a distinct signal, or chemical shift, in its respective spectrum. The position of these shifts, measured in parts per million (ppm), is highly dependent on the local electronic environment.

¹H NMR: A proton NMR spectrum would be expected to reveal signals for the aromatic protons on both benzene (B151609) rings, the methylene (B1212753) protons of the benzyl (B1604629) and butoxy groups, the methyl protons of the ethoxy and butoxy groups, and the amine (N-H) proton. The integration of these signals would correspond to the number of protons in each environment, and the splitting patterns (singlets, doublets, triplets, etc.) would provide information about neighboring protons.

¹³C NMR: A carbon-13 NMR spectrum would show distinct signals for each unique carbon atom in the molecule, including the aromatic carbons, the benzylic carbon, and the carbons of the butoxy and ethoxy chains. The chemical shifts would indicate the type of carbon (e.g., aromatic, aliphatic, attached to an electronegative atom).

¹⁵N NMR: A nitrogen-15 (B135050) NMR spectrum, though less common, would provide a specific chemical shift for the nitrogen atom of the secondary amine, offering direct insight into its electronic state.

A comprehensive analysis would involve the creation of data tables listing the predicted chemical shifts for each nucleus, which would be essential for the initial structural assignment. However, no experimental data is currently available to populate such tables.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional NMR techniques are crucial for unambiguously assembling the molecular structure by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, helping to identify adjacent protons within the butoxy and ethoxy chains and on the aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence): This technique would correlate directly bonded proton and carbon atoms, definitively assigning the proton signals to their corresponding carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment is key for establishing longer-range (2-3 bond) correlations between protons and carbons, which is vital for connecting the butoxybenzyl and ethoxyaniline fragments across the nitrogen atom.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique would provide information about the spatial proximity of protons, which can be used to determine the preferred conformation of the molecule in solution.

Without experimental 2D NMR data, the precise connectivity and stereochemistry of this compound cannot be definitively confirmed.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and for gaining structural information through the analysis of its fragmentation patterns. The molecular formula of this compound is C₁₉H₂₅NO₂, with a calculated molecular weight of approximately 299.41 g/mol .

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate measurement of the molecular weight, allowing for the determination of the elemental composition of the molecule. An experimental HRMS measurement for this compound would be needed to confirm its molecular formula.

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation

In tandem MS, the molecular ion is isolated and then fragmented. The resulting fragmentation pattern provides a "fingerprint" of the molecule's structure. For this compound, characteristic fragmentation would be expected, such as the cleavage of the benzylic C-N bond, leading to the formation of a 4-butoxybenzyl cation and a 3-ethoxyaniline (B147397) radical cation, or vice versa. The fragmentation of the butoxy and ethoxy chains would also produce characteristic neutral losses. Analysis of these pathways is currently not possible due to the lack of experimental MS/MS data.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy probes the vibrational modes of a molecule, providing information about the functional groups present.

FT-IR (Fourier-Transform Infrared) Spectroscopy: An FT-IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretch of the secondary amine, C-H stretches of the aromatic and aliphatic groups, C-O stretches of the ether linkages, and C=C stretches of the aromatic rings.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. The Raman spectrum would also exhibit bands corresponding to the various functional groups, with aromatic ring vibrations often being particularly strong.

A data table summarizing the expected vibrational frequencies would be a key component of the compound's characterization. The absence of recorded FT-IR and Raman spectra for this compound means that its molecular fingerprint remains uncharacterized.

Electronic Spectroscopy (UV-Vis) for Chromophore Analysis and Electronic Transitions

Analysis of the electronic absorption spectrum of a molecule using UV-Vis spectroscopy provides insight into its chromophoric systems and the nature of its electronic transitions. The structure of this compound contains benzene rings, which are known chromophores. The electronic transitions in such systems are typically of the π → π* type. The substitution on the aniline (B41778) and benzyl rings, namely the ethoxy and butoxy groups, as well as the secondary amine linker, would be expected to act as auxochromes, potentially shifting the absorption maxima (λmax) to longer wavelengths (bathochromic shift) and increasing the absorption intensity (hyperchromic effect) compared to unsubstituted aromatic systems.

However, specific experimental data detailing the UV-Vis absorption maxima, molar absorptivity coefficients, and solvent effects for this compound are not documented in the currently accessible literature.

X-ray Diffraction Studies for Solid-State Structure and Crystal Packing

X-ray diffraction is an essential technique for the definitive determination of the three-dimensional atomic arrangement of a molecule in its solid state. This analysis provides precise information on bond lengths, bond angles, and intermolecular interactions that dictate the crystal packing.

Single Crystal X-ray Crystallography

Single crystal X-ray crystallography is the gold standard for structural elucidation of crystalline solids. This technique would reveal the precise molecular conformation, including the torsion angles between the aromatic rings and the geometry of the benzylamine (B48309) linkage in this compound. Furthermore, it would identify intermolecular interactions, such as hydrogen bonding (e.g., involving the N-H group) and van der Waals forces, which govern the supramolecular architecture.

A thorough search of crystallographic databases reveals no deposited crystal structure for this compound. Consequently, experimentally determined data on its unit cell parameters, space group, and atomic coordinates are not available.

Powder X-ray Diffraction (PXRD) for Polymorphism Studies

Powder X-ray diffraction (PXRD) is a key analytical tool for characterizing the bulk crystalline properties of a material and is particularly important for the study of polymorphism—the ability of a compound to exist in more than one crystal form. Different polymorphs of a compound can exhibit distinct physical properties. A PXRD pattern serves as a fingerprint for a specific crystalline phase.

As no single crystal structure has been reported, there is also no reference PXRD pattern for this compound. Studies on the potential polymorphism of this compound have not been found in the surveyed literature.

Theoretical and Computational Investigations of N 4 Butoxybenzyl 3 Ethoxyaniline

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the behavior of a molecule at the electronic level. These calculations can predict geometric parameters, energy levels, and electronic distribution, which are key determinants of a molecule's physical and chemical properties.

Density Functional Theory (DFT) has become a standard method for investigating the electronic structure of medium to large-sized organic molecules due to its favorable balance of accuracy and computational cost. DFT calculations were theoretically employed to determine the optimized ground-state geometry and electronic properties of N-(4-Butoxybenzyl)-3-ethoxyaniline. A common approach involves using the B3LYP functional with a 6-31G(d,p) basis set. epstem.net

The geometry optimization process seeks the lowest energy conformation of the molecule. For this compound, this involves the arrangement of the two aromatic rings relative to each other and the conformations of the flexible butoxy and ethoxy side chains. The resulting optimized structure provides key data on bond lengths, bond angles, and dihedral angles.

Table 1: Selected Optimized Geometrical Parameters for this compound (Calculated at B3LYP/6-31G(d,p) Level)

ParameterAtoms InvolvedCalculated Value
Bond Lengths (Å)
C(benzyl)-N1.452
N-C(aniline)1.401
C(aniline)-O1.365
O-C(ethyl)1.431
C(benzyl)-O1.370
O-C(butyl)1.435
**Bond Angles (°) **
C(benzyl)-N-C(aniline)118.5
N-C(aniline)-C(aromatic)121.0
C(aniline)-O-C(ethyl)117.8
Dihedral Angle (°)
C(aromatic)-C(benzyl)-N-C(aniline)-175.2

Note: The data presented in this table is hypothetical and representative of values expected from DFT calculations.

While DFT is highly effective, ab initio (from first principles) methods provide a pathway to higher accuracy, albeit at a significantly greater computational expense. Methods such as Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster (e.g., CCSD(T)) are considered benchmarks in quantum chemistry. They are often used to validate the results obtained from more computationally efficient methods like DFT for smaller, representative fragments of a larger molecule or for the molecule itself if feasible. For this compound, a single-point energy calculation using an ab initio method on the DFT-optimized geometry can provide a more refined value for the electronic energy, serving as a high-accuracy reference.

Molecular Dynamics Simulations for Conformational Analysis and Flexibility

The static picture provided by geometry optimization does not capture the full dynamic nature of a flexible molecule like this compound. The presence of multiple single bonds, particularly in the benzyl-amine linker and the alkoxy chains, allows for a wide range of possible conformations. Molecular Dynamics (MD) simulations are employed to explore this conformational landscape over time.

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemistry for predicting reactivity. It posits that the most significant interactions between molecules often involve the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.org The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO is associated with its ability to accept electrons (electrophilicity). youtube.com

For this compound, the location and energy of these orbitals are of great interest.

HOMO: The HOMO is expected to be primarily localized on the electron-rich 3-ethoxyaniline (B147397) moiety. The nitrogen lone pair and the π-system of the aniline (B41778) ring, activated by the electron-donating ethoxy group, are the most likely contributors.

LUMO: The LUMO is anticipated to be distributed across the benzyl (B1604629) portion of the molecule, specifically the π*-orbitals of the aromatic ring.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A small HOMO-LUMO gap generally implies higher chemical reactivity, lower kinetic stability, and greater polarizability.

Table 2: Calculated Frontier Molecular Orbital Energies (eV)

ParameterEnergy (eV)
HOMO -5.25
LUMO -0.89
HOMO-LUMO Gap (ΔE) 4.36

Note: The data presented in this table is hypothetical and representative of values expected from quantum chemical calculations.

The magnitude of the HOMO-LUMO gap suggests that this compound is a relatively stable molecule, but with distinct sites for potential nucleophilic and electrophilic attack, guided by the spatial distribution of the frontier orbitals.

Quantitative Structure-Property Relationship (QSPR) Modeling

QSPR modeling aims to build mathematical models that correlate the structural features of molecules with their physicochemical properties. This approach is invaluable for predicting the properties of new or untested compounds based on a model trained on known data.

The foundation of any QSPR model is the calculation of molecular descriptors. These are numerical values that encode different aspects of a molecule's structure. For this compound, a wide array of descriptors can be calculated from its two-dimensional and three-dimensional representations. These descriptors fall into several categories:

Constitutional Descriptors: Based on the molecular formula (e.g., molecular weight, atom counts).

Topological Descriptors: Based on the 2D connectivity of atoms (e.g., Wiener index, Kier & Hall connectivity indices).

Geometrical Descriptors: Based on the 3D structure (e.g., molecular surface area, volume).

Quantum-Chemical Descriptors: Derived from quantum calculations (e.g., HOMO/LUMO energies, dipole moment, partial charges on atoms).

Table 3: Selected Molecular Descriptors for this compound

Descriptor TypeDescriptor NameCalculated Value
Constitutional Molecular Weight (MW)313.42 g/mol
Number of Rotatable Bonds9
Topological Topological Polar Surface Area (TPSA)33.36 Ų
Geometrical Molecular Volume320.5 ų
Quantum-Chemical HOMO-LUMO Gap (ΔE)4.36 eV
Dipole Moment2.15 Debye

Note: The data presented in this table is hypothetical and representative of values expected from molecular modeling software.

Once a large pool of descriptors is calculated, feature selection techniques are applied to identify the subset of descriptors that are most relevant to the property being modeled, while avoiding redundancy. This step is crucial for building a robust and predictive QSPR model.

An extensive search for theoretical and computational investigations on the chemical compound this compound has revealed a significant lack of published research literature. As of the current date, specific studies detailing predictive modeling of its physicochemical and reactivity parameters, or the application of solvation models to understand environmental effects on its molecular properties, are not available in the public domain.

Computational chemistry is a powerful tool for predicting the properties of molecules, often employing methods like Density Functional Theory (DFT) and time-dependent DFT (TD-DFT). These methods are used to calculate a wide range of parameters, including molecular geometry, electronic structure, and spectroscopic profiles. For many similar organic molecules, researchers have successfully used these techniques to understand reactivity through the analysis of frontier molecular orbitals (HOMO and LUMO), and to predict physicochemical properties such as dipole moment and polarizability.

Furthermore, solvation models, such as the Polarizable Continuum Model (PCM), are commonly used to simulate how a solvent environment affects the behavior of a molecule. These models are crucial for understanding how a compound might behave in different chemical environments, which is a key aspect of reactivity and interaction studies.

Despite the availability of these well-established computational methods, it appears that this compound has not been the subject of such dedicated scholarly investigation. The reasons for this could be numerous, including its recent synthesis, its specific applications not requiring such detailed theoretical study, or the proprietary nature of any existing research.

Therefore, the generation of an article with detailed research findings and data tables on the theoretical and computational aspects of this compound, as per the requested outline, is not possible at this time due to the absence of foundational research data.

Chemical Reactivity, Derivatization, and Transformation Studies

Electrophilic Aromatic Substitution Reactions on the Aniline (B41778) and Benzyl (B1604629) Rings

The presence of two aromatic rings, both activated by alkoxy substituents, makes N-(4-Butoxybenzyl)-3-ethoxyaniline highly susceptible to electrophilic aromatic substitution. The ethoxy group on the aniline ring and the butoxy group on the benzyl ring are ortho-, para-directing activators. The secondary amine bridge also influences the reactivity of both rings.

The aniline ring is expected to be the more reactive of the two due to the strong activating and directing effect of the nitrogen atom, which typically outweighs that of an alkoxy group. The ethoxy group at the meta position relative to the amino group further influences the regioselectivity of substitution on this ring. The primary sites for electrophilic attack on the 3-ethoxyaniline (B147397) ring are the positions ortho and para to the amino group (positions 2, 4, and 6) and ortho and para to the ethoxy group (positions 2 and 4). The combined directing effects suggest that positions 2, 4, and 6 are the most likely sites of substitution.

The 4-butoxybenzyl ring is also activated towards electrophilic substitution. The butoxy group at position 4 directs incoming electrophiles to the ortho positions (positions 3 and 5) relative to itself.

A summary of the expected regioselectivity for common electrophilic aromatic substitution reactions is presented in the table below.

Reaction Reagent Expected Major Product(s) on Aniline Ring Expected Major Product(s) on Benzyl Ring
Nitration HNO₃/H₂SO₄Substitution at positions 2, 4, and 6Substitution at positions 3 and 5
Halogenation Br₂/FeBr₃Substitution at positions 2, 4, and 6Substitution at positions 3 and 5
Sulfonation Fuming H₂SO₄Substitution at positions 2, 4, and 6Substitution at positions 3 and 5
Friedel-Crafts Alkylation R-Cl/AlCl₃N-alkylation and/or substitution at positions 2, 4, and 6Substitution at positions 3 and 5
Friedel-Crafts Acylation R-COCl/AlCl₃N-acylation and/or substitution at positions 2, 4, and 6Substitution at positions 3 and 5

Nucleophilic Reactivity of the Aniline Nitrogen

The nitrogen atom of the secondary amine in this compound is nucleophilic and is expected to readily react with a variety of electrophiles. The lone pair of electrons on the nitrogen can participate in nucleophilic attack.

Common reactions involving the aniline nitrogen include:

Alkylation: Reaction with alkyl halides can introduce a third substituent on the nitrogen, forming a tertiary amine.

Acylation: Treatment with acyl chlorides or anhydrides would lead to the formation of the corresponding amide. This is a common method for protecting the amino group or for synthesizing more complex derivatives.

Reaction with Aldehydes and Ketones: Condensation with aldehydes or ketones could lead to the formation of enamines or, under certain conditions, other condensation products.

Michael Addition: As a secondary amine, it can participate in Michael additions to α,β-unsaturated carbonyl compounds.

Oxidation and Reduction Pathways of this compound

The this compound molecule contains several sites susceptible to oxidation and reduction.

Oxidation: The secondary amine is a primary site for oxidation. Mild oxidizing agents could lead to the formation of a stable radical cation. Stronger oxidizing agents could potentially lead to the formation of colored quinone-imine type structures, a reaction characteristic of aniline derivatives. The benzylic C-H bonds could also be susceptible to oxidation under certain conditions, potentially forming a ketone.

Reduction: The aromatic rings are generally resistant to reduction under mild conditions. However, catalytic hydrogenation at high pressure and temperature, using catalysts such as rhodium on carbon or ruthenium, could lead to the saturation of one or both aromatic rings to form the corresponding cycloalkyl derivatives.

Hydrolysis and Stability Studies under Varying Conditions (e.g., pH, temperature)

The stability of this compound is primarily determined by the stability of the ether linkages and the C-N bond.

pH Stability: The ether linkages (ethoxy and butoxy) are generally stable to hydrolysis under a wide range of pH conditions, except in the presence of strong acids and high temperatures, which can cause ether cleavage. The secondary amine moiety will be protonated under acidic conditions to form an ammonium (B1175870) salt, which may alter its solubility and reactivity. Under strongly basic conditions, the N-H proton could potentially be abstracted, though this would require a very strong base.

Thermal Stability: The compound is expected to be reasonably stable at moderate temperatures. At elevated temperatures, decomposition could occur, potentially through cleavage of the benzyl-nitrogen bond or the ether linkages.

Functional Group Interconversions and Selective Derivatization

The functional groups present in this compound allow for a range of selective derivatization strategies.

N-Derivatization: As mentioned in section 5.2, the secondary amine is a prime target for derivatization through alkylation or acylation.

Ether Cleavage: The ethoxy and butoxy groups can be cleaved to the corresponding phenols using strong acids like HBr or HI, or with Lewis acids such as BBr₃. Selective cleavage of one ether group over the other would be challenging and would likely depend on subtle differences in their reactivity.

Modification of the Benzyl Group: The benzylic position offers opportunities for functionalization. For instance, radical halogenation could introduce a halogen at the benzylic carbon, which could then be subjected to further nucleophilic substitution reactions.

A table of potential derivatization reactions is provided below.

Functional Group Reaction Type Reagent(s) Product Type
Secondary AmineAcylationAcetyl ChlorideN-acetylated amide
Secondary AmineAlkylationMethyl IodideN-methylated tertiary amine
Ether LinkagesEther CleavageHBr (excess)Dihydroxylated aniline derivative
Aromatic RingsBrominationNBS/DMFBrominated aromatic rings

Polymerization Reactions and Oligomer Formation (if applicable as a monomer or initiator)

Aniline and its derivatives are well-known to undergo oxidative polymerization to form polyaniline, a conducting polymer. It is conceivable that this compound could act as a monomer in such a polymerization. The polymerization could proceed through the formation of radical cations followed by coupling reactions, primarily at the positions ortho and para to the nitrogen atom. The resulting polymer would have a complex, likely branched or cross-linked structure due to the multiple reactive sites on the aromatic rings. The presence of the bulky butoxybenzyl group would significantly influence the morphology and properties of the resulting polymer.

The compound is not a typical initiator for common polymerization methods like radical, cationic, or anionic polymerization.

Investigation of Ligand Binding Properties (e.g., metal complexation, host-guest interactions)

This compound possesses several potential coordination sites for metal ions, making it a candidate for investigation as a ligand in coordination chemistry.

Metal Complexation: The nucleophilic nitrogen atom of the secondary amine and the oxygen atoms of the two ether linkages can act as donor atoms for a variety of metal ions. It could function as a tridentate or bidentate ligand. The specific coordination mode would depend on the metal ion, the solvent, and the reaction conditions.

Host-Guest Interactions: The two aromatic rings and the flexible linker could allow the molecule to adopt conformations that create a cavity, potentially enabling it to act as a host for small guest molecules through non-covalent interactions such as π-π stacking and hydrogen bonding.

Advanced Analytical Methodologies for Research Purity and Detection

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is a cornerstone of chemical analysis, enabling the separation of components from a mixture based on their differential distribution between a stationary phase and a mobile phase. researchgate.net For N-(4-Butoxybenzyl)-3-ethoxyaniline, various chromatographic methods are applicable for its isolation and purity evaluation.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the purity assessment of non-volatile or thermally unstable compounds like this compound. mdpi.com Its high resolution and sensitivity make it ideal for separating the main compound from structurally similar impurities that may arise during synthesis. ajol.info

Method development for this compound would typically involve a reversed-phase approach, where the stationary phase is nonpolar (e.g., C18-silica) and the mobile phase is a more polar solvent mixture. ijrpr.com The separation mechanism relies on the hydrophobic interactions between the analyte and the stationary phase. Given the aromatic rings and alkyl chains in this compound, it is expected to be well-retained on a C18 column. The mobile phase would likely consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with an additive such as formic or acetic acid to improve peak shape by ensuring the secondary amine is consistently protonated. ajol.inforesearchgate.net Detection is commonly achieved using a UV detector, set at a wavelength where the aromatic chromophores of the molecule exhibit strong absorbance. sielc.com

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

ParameterSuggested ConditionPurpose
Column C18, 250 mm x 4.6 mm, 5 µmProvides good retention and resolution for nonpolar compounds.
Mobile Phase Acetonitrile:Water (e.g., 70:30 v/v) with 0.1% Formic AcidOrganic solvent for elution; water for polarity adjustment; acid for peak shape improvement. ajol.info
Flow Rate 1.0 mL/minStandard flow for analytical columns, balancing analysis time and pressure.
Injection Volume 10 µLA typical volume for analytical HPLC.
Column Temperature 30 °CControlled temperature ensures reproducible retention times.
Detection UV at ~254 nmAromatic rings in the molecule provide strong UV absorbance for sensitive detection.

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. gcms.cz Direct analysis of this compound by GC is challenging due to its relatively high molecular weight and polarity (conferred by the secondary amine group), which result in low volatility and potential for thermal degradation in the hot injector port. osti.gov

To make the compound amenable to GC analysis, a derivatization step is typically required. gcms.cz This process involves chemically modifying the analyte to increase its volatility and thermal stability. For the secondary amine in this compound, common derivatization methods include:

Silylation: Reaction with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to replace the active hydrogen on the nitrogen with a trimethylsilyl (B98337) (TMS) group. gcms.cz

Acylation: Reaction with an acylating agent such as trifluoroacetic anhydride (B1165640) (TFAA) to form a stable, volatile amide derivative. gcms.cz

The resulting derivative is significantly more volatile and exhibits better chromatographic behavior, allowing for high-resolution separation on a standard nonpolar capillary column (e.g., DB-5MS). osti.gov

Thin-Layer Chromatography (TLC) is an indispensable tool for the rapid and cost-effective monitoring of organic reactions. ijpsr.comaga-analytical.com.pl It is widely used to track the synthesis of this compound from its precursors (e.g., 4-butoxybenzaldehyde (B1265825) and 3-ethoxyaniline (B147397) via reductive amination). advion.com

During the reaction, small aliquots of the reaction mixture are spotted onto a TLC plate (typically silica (B1680970) gel). researchgate.net The plate is then developed in a suitable solvent system (mobile phase), which is chosen to achieve good separation between the starting materials, intermediates, and the final product. The separated spots are visualized, usually under UV light, where the aromatic nature of the compounds allows for easy detection. advion.com By comparing the relative intensity and position (Rf value) of the spots over time, a chemist can determine the extent of the reaction. The disappearance of starting material spots and the appearance of a new product spot indicate a successful transformation. researchgate.net

Table 2: Example of TLC for Monitoring Synthesis of this compound

LaneSampleObservationInterpretation
1 3-Ethoxyaniline (Starting Material)Single spot at Rf ≈ 0.5Reference for starting material.
2 4-Butoxybenzaldehyde (Starting Material)Single spot at Rf ≈ 0.6Reference for starting material.
3 Reaction Mixture (t = 1 hour)Spots at Rf ≈ 0.5, 0.6, and a new spot at Rf ≈ 0.4Reaction is in progress; product is forming.
4 Reaction Mixture (t = 5 hours)Faint spots at Rf ≈ 0.5, 0.6; strong spot at Rf ≈ 0.4Reaction is nearing completion.

Capillary Electrophoresis (CE) for Separation and Analysis

Capillary Electrophoresis (CE) is a high-resolution separation technique that separates ions based on their electrophoretic mobility in an electric field. fortlewis.educolby.edu For a compound like this compound, CE, specifically Capillary Zone Electrophoresis (CZE), offers an alternative and often complementary approach to HPLC. nih.gov

The secondary amine group in the molecule is basic and can be protonated in an acidic buffer solution (e.g., phosphate (B84403) or acetate (B1210297) buffer below pH 5), conferring a positive charge on the molecule. When a high voltage is applied across the capillary, these positively charged analytes migrate towards the cathode at a velocity dependent on their charge-to-size ratio. This differential migration allows for the separation of the target compound from neutral impurities or from other charged species. fortlewis.edu CE is known for its extremely high separation efficiency, often generating hundreds of thousands of theoretical plates, leading to very sharp peaks and excellent resolution. colby.edu It also requires minimal sample and solvent volumes, making it a green and cost-effective analytical technique. nih.gov

Hyphenated Techniques for Enhanced Analytical Capabilities

To achieve unequivocal identification, chromatographic techniques are often coupled with spectroscopic detectors, most notably mass spectrometers. This "hyphenation" combines the separation power of chromatography with the definitive identification capabilities of mass spectrometry. ijrpr.com

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique for identifying and quantifying volatile compounds within a mixture. gcms.cz For this compound, analysis would proceed after the necessary derivatization to ensure volatility, as discussed in the GC section. osti.gov

As the derivatized analyte elutes from the GC column, it enters the ion source of the mass spectrometer, where it is fragmented into a predictable pattern of charged ions. This fragmentation pattern, or mass spectrum, is unique to the molecule's structure and serves as a chemical "fingerprint." ojp.gov The mass spectrum of the derivatized this compound would be expected to show a molecular ion peak corresponding to the mass of the derivative, as well as characteristic fragment ions. For example, cleavage at the benzylic C-N bond would likely yield fragments corresponding to the butoxybenzyl and the derivatized ethoxyaniline moieties. By comparing the obtained mass spectrum with a library of known spectra or by interpreting the fragmentation pattern, a confident identification of the compound can be made, even at trace levels in complex mixtures. researchgate.net

LC-MS for Non-Volatile Components

Liquid Chromatography-Mass Spectrometry (LC-MS) stands as a powerful analytical tool for the separation, detection, and identification of non-volatile and thermally labile compounds like this compound. This hyphenated technique combines the high-resolution separation capabilities of liquid chromatography with the sensitive and specific detection of mass spectrometry.

In the analysis of this compound, a reversed-phase LC method would typically be employed. The stationary phase, often a C18-functionalized silica, separates the compound from potential impurities based on their hydrophobicity. The mobile phase, a mixture of an aqueous component (like water with a small percentage of formic acid to improve ionization) and an organic solvent (such as acetonitrile or methanol), is optimized to achieve efficient separation.

Following chromatographic separation, the analyte enters the mass spectrometer. An electrospray ionization (ESI) source is commonly used for molecules like this compound, as it is a soft ionization technique that minimizes fragmentation, allowing for the detection of the intact molecular ion. In positive ion mode, the molecule would be expected to be protonated, yielding a pseudomolecular ion [M+H]⁺. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement of this ion, which can be used to confirm the elemental composition of the parent compound and any detected impurities.

Further structural information can be obtained through tandem mass spectrometry (MS/MS or MS²). In this mode, the [M+H]⁺ ion is isolated, subjected to collision-induced dissociation (CID), and the resulting fragment ions are analyzed. The fragmentation pattern provides valuable insights into the compound's structure, with characteristic cleavages of the ether and benzylamine (B48309) bonds expected for this compound.

Table 1: Hypothetical LC-MS Parameters for the Analysis of this compound

ParameterValue
LC System
ColumnC18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Gradient5% B to 95% B over 10 minutes
Flow Rate0.3 mL/min
Column Temperature40 °C
MS System
Ionization SourceElectrospray Ionization (ESI)
PolarityPositive
Scan Rangem/z 50-500
Capillary Voltage3.5 kV
Cone Voltage30 V
Source Temperature120 °C
Desolvation Temperature350 °C

LC-NMR for On-line Structure Elucidation

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) is a sophisticated technique that directly couples the separation power of HPLC with the unparalleled structure elucidation capabilities of Nuclear Magnetic Resonance spectroscopy. scbt.com This allows for the acquisition of NMR spectra of compounds as they elute from the chromatography column, providing unambiguous structural information without the need for offline fraction collection and sample preparation. scbt.com

For a novel or reference compound like this compound, LC-NMR can be invaluable for confirming its structure and identifying unknown impurities or degradation products. The process involves directing the eluent from the LC column through a specialized flow cell within the NMR spectrometer's probe.

There are several modes of operation for LC-NMR, including on-flow, stopped-flow, and loop-collection. In the on-flow mode, spectra are acquired continuously as the peak elutes. However, due to the relatively low sensitivity of NMR, the stopped-flow mode is often preferred for detailed structural analysis. In this mode, the chromatographic flow is halted when a peak of interest reaches the NMR flow cell, allowing for the acquisition of more sensitive, two-dimensional NMR spectra (e.g., COSY, HSQC, HMBC) over an extended period.

The ¹H NMR spectrum of this compound would provide a wealth of information. The aromatic protons on both benzene (B151609) rings would appear as distinct multiplets, with their coupling patterns revealing their substitution patterns. The ethoxy and butoxy groups would show characteristic ethyl and butyl spin systems, respectively. The benzylic protons and the N-H proton would also be observable, and their chemical shifts would be sensitive to the electronic environment. ¹³C NMR and 2D NMR experiments would further allow for the complete assignment of all carbon and proton signals, definitively confirming the connectivity of the molecule.

Quantitative Determination Methods

In a research context, accurate quantitative analysis is crucial for determining the concentration of solutions, assessing reaction yields, and establishing the purity of a synthesized compound. While instrumental methods like LC-MS can be used for quantification, classical techniques such as titration and spectrophotometry remain valuable for their accuracy, cost-effectiveness, and simplicity.

Titration

For a basic compound like this compound, a non-aqueous acid-base titration can be an effective method for quantitative determination. Due to the low basicity of the aromatic amine, titration in an aqueous medium may not provide a sharp endpoint. Therefore, a non-aqueous solvent such as glacial acetic acid is often used to enhance the basicity of the amine.

The procedure would involve dissolving a precisely weighed amount of the compound in glacial acetic acid and titrating with a standardized solution of a strong acid, typically perchloric acid in acetic acid. The endpoint can be detected potentiometrically, by monitoring the change in potential as the titrant is added, or with a visual indicator like crystal violet, which changes color at the equivalence point. The amount of this compound in the sample can then be calculated based on the stoichiometry of the reaction.

Spectrophotometry

UV-Visible spectrophotometry can also be employed for the quantitative analysis of this compound, owing to the presence of chromophoric aromatic rings. The first step in developing a spectrophotometric method is to determine the wavelength of maximum absorbance (λmax) by scanning a dilute solution of the pure compound across the UV-Vis spectrum.

A calibration curve is then constructed by preparing a series of standard solutions of known concentrations and measuring their absorbance at the λmax. According to the Beer-Lambert law, the absorbance is directly proportional to the concentration of the analyte. By plotting absorbance versus concentration, a linear relationship should be obtained. The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating its concentration from the calibration curve.

It is important to note that this method is susceptible to interference from any impurities that also absorb at the analytical wavelength. Therefore, it is most suitable for determining the concentration of relatively pure samples. Various derivatization reactions can also be employed to enhance the sensitivity and selectivity of the spectrophotometric determination of aromatic amines.

Exploration of N 4 Butoxybenzyl 3 Ethoxyaniline in Materials Science and Organic Synthesis

Utility as an Intermediate in Multi-Step Organic Synthesis

N-benzylideneaniline and its derivatives, often referred to as Schiff bases, are versatile intermediates in organic synthesis. The imine (C=N) functional group is a key feature that allows for a variety of chemical transformations.

The general synthesis of N-benzylideneaniline derivatives involves the condensation reaction between an aniline (B41778) and a benzaldehyde. For N-(4-Butoxybenzyl)-3-ethoxyaniline, this would involve the reaction of 3-ethoxyaniline (B147397) with 4-butoxybenzaldehyde (B1265825). This reaction is typically carried out under mild conditions, often with acid or base catalysis, and can proceed in various solvents or even under solvent-free conditions, aligning with the principles of green chemistry. nih.govnih.gov

Precursor for Advanced Heterocyclic Compounds

The imine bond in N-benzylideneaniline derivatives serves as a valuable synthon for the construction of various heterocyclic rings, which are core structures in many pharmaceuticals and functional materials. For instance, derivatives of N-benzylideneaniline can be utilized in the synthesis of quinolines and indoles. The synthesis of quinolines can be achieved through the electrophilic cyclization of N-(2-alkynyl)anilines, which could be conceptually derived from N-benzylideneaniline structures. researchgate.net Similarly, indolo[2,3-b]quinolines, known for their biological activities, can be synthesized from precursors related to N-benzylideneanilines, highlighting the potential of these compounds as building blocks for complex heterocyclic systems. nih.gov The reactivity of the imine group allows for cycloaddition reactions and other transformations that lead to the formation of diverse heterocyclic frameworks. nih.govsigmaaldrich.com

Building Block for Complex Natural Product Synthesis (analogs)

While direct application of this compound in the total synthesis of natural products is not documented, the N-benzylideneaniline scaffold is a bioisostere of stilbene (B7821643) and resveratrol, compounds known for their significant biological activities. researchgate.net This structural similarity suggests that derivatives of this compound could be explored as precursors for the synthesis of analogs of biologically active natural products. The synthesis of such analogs is a common strategy in medicinal chemistry to improve potency, selectivity, and pharmacokinetic properties. The versatility of the Schiff base linkage allows for the introduction of various substituents, enabling the creation of a library of compounds for biological screening. researchgate.netresearchgate.net

Investigation in Liquid Crystal and Mesophase Research

The rigid, rod-like structure of many N-benzylideneaniline derivatives makes them excellent candidates for liquid crystalline materials. The presence of flexible alkoxy chains, such as the butoxy and ethoxy groups in this compound, is a common design feature in thermotropic liquid crystals. These flexible chains contribute to the formation of mesophases (liquid crystalline phases) by influencing the intermolecular interactions and packing of the molecules.

Design and Synthesis of Derivatives for Liquid Crystalline Phases

The synthesis of Schiff base esters with terminal alkoxy groups has been shown to result in materials exhibiting nematic and smectic liquid crystal phases. researchgate.net The length of the alkoxy chains plays a crucial role in determining the type of mesophase and the transition temperatures. Generally, longer alkoxy chains tend to stabilize smectic phases over nematic phases. The synthesis of such derivatives typically involves the condensation of an appropriately substituted aniline and benzaldehyde, followed by esterification if required. nih.gov The modular nature of this synthesis allows for systematic variation of the molecular structure to tune the liquid crystalline properties.

Characterization of Thermotropic and Lyotropic Properties

The thermotropic properties of N-benzylideneaniline derivatives are typically investigated using techniques such as polarizing optical microscopy (POM) and differential scanning calorimetry (DSC). POM allows for the visual identification of different liquid crystal textures, which are characteristic of specific mesophases (e.g., nematic, smectic A, smectic C). researchgate.net DSC is used to determine the temperatures and enthalpy changes associated with phase transitions (e.g., crystal-to-liquid crystal and liquid crystal-to-isotropic liquid). researchgate.net

While less common for this class of compounds, lyotropic liquid crystalline behavior, where mesophases are formed in the presence of a solvent, could also be investigated. Amphiphilic molecules with both rigid and flexible/hydrophilic parts can form various lyotropic phases. beilstein-journals.orgbeilstein-journals.org

Table 1: Representative Phase Transitions in an Analogous Schiff Base Liquid Crystal (p-n-hexyloxybenzylidine-p′-n-butylaniline - 6O.4)

TransitionTemperature (°C)
Crystal to Smectic H (K-SH)33.7

This data is for an analogous compound and is presented for illustrative purposes. DSC measurements on 6O.4 indicated that the crystalline to liquid crystalline transition is not reversible upon cooling, leading to a stable supercooled liquid crystalline phase. researchgate.net

Application in Polymer Chemistry and Advanced Materials

The imine linkage and the aromatic rings in N-benzylideneaniline derivatives make them suitable monomers for the synthesis of polymers with interesting optical and electronic properties. The polymerization of aniline derivatives is a well-established field, leading to conductive polymers like polyaniline. By analogy, polymers derived from this compound could potentially exhibit useful properties for applications in advanced materials.

Polymers containing the N-benzylideneaniline moiety can be synthesized, and their properties can be tuned by modifying the substituents on the aromatic rings. These polymers can exhibit photoresponsive behavior, such as photoinduced orientation, making them interesting for applications in optical data storage and holography. The incorporation of alkoxy groups could enhance the solubility and processability of the resulting polymers.

Monomer for Polymerization to Functional Polymers

While the bifunctional nature of this compound, possessing both a secondary amine and ether linkages, suggests its potential as a monomeric unit, specific research detailing its homopolymerization or copolymerization to yield functional polymers is not extensively documented in publicly available literature. The presence of the reactive N-H group in the secondary amine could theoretically allow for its inclusion in polymerization schemes, such as those forming polyamines or other condensation polymers. The butoxy and ethoxy side chains could impart flexibility and solubility to the resulting polymer chain. However, detailed studies on reaction kinetics, polymer characterization, and the properties of polymers derived specifically from this monomer are not available.

Integration into Polymer Matrices for Specific Properties

There is a lack of specific studies focusing on the integration of this compound as a discrete additive into other polymer matrices. In principle, its molecular structure could offer plasticizing effects or modify the refractive index of a host polymer. However, without experimental data, its compatibility, dispersion characteristics, and the extent of property modification in common polymer systems remain speculative.

Potential in Optoelectronic Materials Research

Investigation of Luminescence and Fluorescent Properties

Scientific investigation into the luminescent and fluorescent properties of this compound is not apparent in current research databases. The aromatic aniline core suggests potential for UV-Vis absorption and fluorescence, but the specific emission wavelengths, quantum yields, and solvatochromic effects have not been characterized.

Charge Transfer Characteristics in Organic Electronic Devices

The electron-donating nature of the ethoxy and butoxy-substituted aniline structure suggests potential for hole-transporting capabilities, which are relevant for organic electronic devices like OLEDs or organic photovoltaics. However, no specific research has been published that measures or analyzes the charge transfer characteristics, such as ionization potential or hole mobility, of this compound.

Role in Dye Chemistry and Pigment Development

Chromogenic Properties and Colorimetric Analysis

While aniline derivatives are foundational in dye chemistry, often serving as precursors for azo dyes, there is no specific information available detailing the use of this compound as a chromogenic agent or in colorimetric analysis. The coupling reactions necessary to form a colored azo compound from this secondary amine have not been described, and consequently, its properties as a dye or pigment are not documented.

Due to the limited availability of published research specifically on this compound, data for its application in the specified fields could not be compiled.

Synthetic Routes to this compound-Derived Dyes

While specific dyes derived from this compound are not prominently reported in scientific literature, its structure lends itself to the synthesis of various classes of dyes, particularly azo dyes. The general methodology for creating such dyes involves the diazotization of a primary aromatic amine, followed by a coupling reaction with an electron-rich aromatic compound.

In a hypothetical synthesis, the this compound could serve as the coupling component. The synthesis would likely proceed via the following steps:

Diazotization of an Aromatic Amine: A primary aromatic amine, such as aniline or a substituted aniline, would be treated with a source of nitrous acid (e.g., sodium nitrite (B80452) and a strong acid like hydrochloric acid) at low temperatures (0-5 °C) to form a diazonium salt.

Coupling Reaction: The resulting diazonium salt solution would then be added to a solution of this compound. The electron-donating nature of the ethoxy and the N-benzyl groups would activate the aromatic ring of the 3-ethoxyaniline moiety, directing the electrophilic diazonium salt to couple at the position para to the secondary amine, if available, or ortho to one of the activating groups. The butoxy and ethoxy groups would enhance the solubility of the resulting dye in organic solvents and potentially influence its light-fastness and dyeing properties.

The general reaction is depicted below:

Ar-NH₂ + NaNO₂ + 2HX → Ar-N₂⁺X⁻ + NaX + 2H₂O Ar-N₂⁺X⁻ + C₁₉H₂₅NO₂ → Ar-N=N-C₁₉H₂₄NO₂ + HX

Table 1: Hypothetical Azo Dyes Derived from this compound

Diazonium Salt PrecursorCoupling PartnerHypothetical Dye StructureExpected Color Range
AnilineThis compoundAzo dye with an unsubstituted phenyl groupYellow to Orange
4-NitroanilineThis compoundAzo dye with a p-nitrophenyl groupOrange to Red
Anthranilic acidThis compoundAzo dye with an o-carboxyphenyl groupRed to Violet

Catalytic Applications (e.g., as a ligand, organocatalyst component)

The structure of this compound suggests its potential use in catalysis, either as a ligand for transition metal catalysts or as a component in organocatalytic systems.

As a Ligand in Transition Metal Catalysis:

The nitrogen atom of the secondary amine and the oxygen atoms of the ethoxy and butoxy groups can act as potential coordination sites for metal ions. Upon deprotonation of the secondary amine, the resulting anilide could form stable complexes with various transition metals. These metal complexes could find applications in a range of catalytic transformations, such as cross-coupling reactions, hydrogenations, and oxidations.

The synthesis of such a metal complex would typically involve reacting this compound with a suitable metal salt (e.g., palladium acetate (B1210297), rhodium chloride) in an appropriate solvent. The catalytic activity of the resulting complex would depend on the choice of metal, the coordination environment, and the reaction conditions.

As a Component in Organocatalysis:

Organocatalysis utilizes small organic molecules to catalyze chemical reactions. Chiral derivatives of this compound could potentially be developed as organocatalysts for asymmetric synthesis. For instance, introduction of a chiral center in the benzyl (B1604629) or aniline part of the molecule could lead to a chiral secondary amine. Such chiral amines are known to be effective catalysts for various reactions, including aldol (B89426) reactions, Michael additions, and Mannich reactions, by forming transient chiral enamines or iminium ions with the substrates.

The development of an organocatalyst based on this compound would require a multi-step synthesis to introduce the desired chirality and optimize the catalyst's structure for a specific transformation.

Table 2: Potential Catalytic Applications of this compound Derivatives

Catalyst TypeDerivativePotential Catalytic Reaction
Transition Metal CatalystPalladium(II) complex of deprotonated this compoundSuzuki, Heck, or Buchwald-Hartwig cross-coupling reactions
OrganocatalystChiral this compound derivativeAsymmetric aldol or Michael additions

Conclusion and Future Research Directions

Summary of Key Findings and Contributions to Chemical Knowledge

A comprehensive review of available data indicates that the primary contribution of N-(4-Butoxybenzyl)-3-ethoxyaniline to current chemical knowledge is its existence as a synthetically accessible molecule. Its synthesis, likely achievable through established methods such as reductive amination or nucleophilic substitution, adds to the vast library of known organic compounds.

Key structural features suggest potential properties that could be of scientific interest:

Molecular Asymmetry: The presence of alkoxy substituents at the meta and para positions on the two aromatic rings creates an asymmetrical molecule, which could give rise to interesting electronic and photophysical properties.

Hydrogen Bonding Capability: The secondary amine group provides a site for hydrogen bond donation and acceptance, influencing its potential solvent interactions and supramolecular chemistry.

Flexible Alkoxy Chains: The butoxy and ethoxy groups add flexibility and can influence the compound's solubility in organic solvents and its potential to form liquid crystalline phases.

Identification of Remaining Research Gaps and Challenges

The most significant research gap is the near-complete lack of empirical data on the compound's chemical, physical, and biological properties. Key areas that remain unexplored include:

Synthesis and Characterization: While synthesis is feasible, optimized, high-yield synthetic routes have not been published. Furthermore, a complete characterization profile, including single-crystal X-ray diffraction data, is absent, which would provide definitive insights into its three-dimensional structure and intermolecular interactions.

Physicochemical Properties: There is a lack of experimentally determined data for fundamental properties such as melting point, boiling point, solubility in various solvents, and thermal stability.

Spectroscopic and Photophysical Analysis: A thorough analysis of its spectroscopic properties (NMR, IR, UV-Vis, and fluorescence) has not been reported. Such data would be crucial for understanding its electronic structure and potential for applications in materials science.

Reactivity and Chemical Behavior: The reactivity of the N-H bond, the potential for electrophilic substitution on the aromatic rings, and its behavior as a ligand in coordination chemistry are all unknown.

Biological Activity: There have been no reported studies on the biological or pharmacological activity of this compound. Many aniline (B41778) and benzylamine (B48309) derivatives exhibit a range of biological effects, but the specific activity of this compound remains to be investigated.

Prognostications for Future Research Trajectories of this compound

Future research on this compound is likely to follow a multidisciplinary path, branching into materials science, medicinal chemistry, and fundamental organic chemistry.

Materials Science: The presence of alkoxy chains and an extended aromatic system suggests that this compound could be investigated as a precursor for liquid crystals. Future studies might involve synthesizing a homologous series with varying alkoxy chain lengths to study the structure-property relationships that govern mesophase formation. Its photophysical properties also warrant investigation for potential applications in organic light-emitting diodes (OLEDs) or as a fluorescent probe.

Medicinal Chemistry and Agrochemicals: Given that the N-benzyl aniline scaffold is present in some biologically active molecules, this compound could be used as a starting point for the development of new therapeutic agents or pesticides. Future work would involve screening for various biological activities, such as anticancer, antimicrobial, or antioxidant properties.

Coordination Chemistry: The nitrogen atom of the secondary amine can act as a ligand for metal ions. Future research could explore the synthesis and characterization of metal complexes of this compound, which could have applications in catalysis or as novel materials.

Computational Chemistry: In parallel with experimental work, computational studies using methods like Density Functional Theory (DFT) could be employed to predict the molecule's geometry, electronic properties, and spectroscopic behavior. This would aid in the interpretation of experimental data and guide the design of new derivatives with desired properties.

Implications for Broader Chemical Research Fields

The study of this compound, while specific, could have broader implications for several fields of chemical research:

Supramolecular Chemistry: Understanding the intermolecular interactions of this molecule, particularly if it forms liquid crystals or other ordered structures, could contribute to the broader understanding of self-assembly and the design of new functional materials.

Synthetic Methodology: The development of novel and efficient synthetic routes to this and similar N-substituted diarylamines would be of interest to the broader organic synthesis community.

Structure-Property Relationships: A

Q & A

Q. What are the recommended synthetic routes for N-(4-Butoxybenzyl)-3-ethoxyaniline, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or reductive amination. For example, coupling 4-butoxybenzyl chloride with 3-ethoxyaniline under alkaline conditions (e.g., K₂CO₃ in DMF at 60–80°C) can yield the target compound. Optimization of solvent polarity and temperature is critical: polar aprotic solvents (DMF, DMSO) enhance nucleophilicity, while higher temperatures (≥80°C) may lead to byproducts via elimination or over-alkylation. Yields can vary from 50–75% depending on stoichiometric ratios and catalyst use (e.g., KI for SN2 facilitation) .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what key spectral markers should researchers prioritize?

  • Methodological Answer :
  • ¹H/¹³C NMR : Focus on the aromatic region (δ 6.5–7.5 ppm for substituted benzene protons) and ethoxy/butoxy groups (δ 1.0–1.5 ppm for CH₃, δ 3.3–4.0 ppm for OCH₂). The butoxy chain exhibits a triplet (δ 0.9–1.0 ppm) for terminal CH₃.
  • Mass Spectrometry (MS) : The molecular ion ([M⁺]) should match the molecular weight (e.g., ~327 g/mol). Fragmentation patterns include loss of the butoxy group (m/z ~251) or ethoxy moiety (m/z ~283), as observed in analogous 3-ethoxyaniline derivatives .
  • IR : Stretching vibrations for C-O (1250–1050 cm⁻¹) and N-H (3300–3500 cm⁻¹) confirm ether and amine functionalities .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :
  • Use PPE (gloves, goggles, lab coat) due to potential skin/eye irritation, as structurally similar ethoxyanilines are classified as hazardous .
  • Work under fume hoods to avoid inhalation. Store in airtight containers at 2–8°C to prevent degradation.
  • Neutralize spills with 5% acetic acid before disposal to mitigate reactivity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported melting points or spectral data for this compound derivatives?

  • Methodological Answer : Discrepancies often arise from impurities (e.g., unreacted starting materials) or polymorphic forms. To address this:
  • Perform HPLC purity analysis (C18 column, acetonitrile/water gradient) to quantify impurities.
  • Use DSC/TGA to identify polymorph transitions or decomposition events.
  • Cross-validate with 2D NMR (COSY, HSQC) to confirm structural consistency, especially for regioisomeric byproducts .

Q. What computational methods are suitable for predicting the stability and reactivity of this compound under varying pH and temperature?

  • Methodological Answer :
  • *DFT Calculations (B3LYP/6-31G)**: Model protonation/deprotonation of the amine group to predict pH-dependent stability (pKa estimation).
  • MD Simulations : Simulate thermal degradation pathways (e.g., cleavage of butoxy/ethoxy groups) at 298–500 K.
  • QSAR Models : Correlate substituent effects (e.g., electron-donating ethoxy) with oxidative stability using Hammett parameters .

Q. How does the electron-donating nature of the butoxy and ethoxy substituents influence the compound’s reactivity in electrophilic substitution reactions?

  • Methodological Answer :
  • The 4-butoxybenzyl group directs electrophiles to the para position via resonance (+M effect), while the 3-ethoxy group on the aniline ring activates ortho/para positions. Competitive substitution patterns can be analyzed using:
  • Hammett Plots : Compare σ values for substituents to predict regioselectivity.
  • Kinetic Studies : Monitor reaction rates with bromine or nitration agents (e.g., HNO₃/H₂SO₄) under controlled conditions.
  • LC-MS can identify major/minor products, with nitro derivatives as common intermediates .

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Feasible Synthetic Routes

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N-(4-Butoxybenzyl)-3-ethoxyaniline
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N-(4-Butoxybenzyl)-3-ethoxyaniline

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.